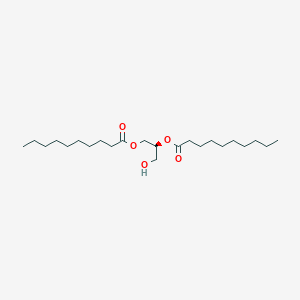

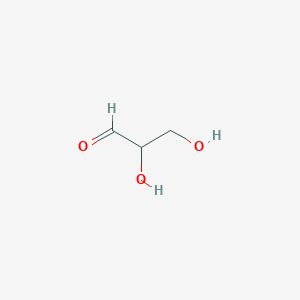

1,2-二癸酰基-sn-甘油

描述

甘氨酸锌是一种螯合形式的锌,其中锌与两个甘氨酸分子结合。这种化合物以其高生物利用度而闻名,通常用作膳食补充剂来解决锌缺乏症。锌是一种必需的微量元素,在各种生理过程中起着至关重要的作用,包括免疫功能、蛋白质合成和 DNA 合成。

科学研究应用

甘氨酸锌在科学研究中有广泛的应用:

化学: 用作合成其他含锌化合物的试剂。

生物学: 研究其在酶功能和蛋白质合成中的作用。

作用机制

甘氨酸锌主要通过其作为锌离子供体的作用发挥作用。锌离子对于许多酶和蛋白质的活性至关重要。在体内,甘氨酸锌解离释放锌离子,然后参与各种生化途径。锌离子可以与蛋白质和酶结合,影响其结构和功能。例如,锌是超氧化物歧化酶的辅因子,该酶有助于保护细胞免受氧化损伤 .

类似化合物:

葡萄糖酸锌: 另一种螯合形式的锌,通常用于膳食补充剂。

吡啶甲酸锌: 以其高生物利用度而闻名,通常用于补充剂。

柠檬酸锌: 也用于补充剂,具有良好的生物利用度。

比较: 甘氨酸锌以其高生物利用度和稳定性而独树一帜。与葡萄糖酸锌和吡啶甲酸锌相比,甘氨酸锌不太可能引起胃肠道不适。柠檬酸锌虽然也具有生物利用度,但在某些配方中可能不如甘氨酸锌稳定 .

生化分析

Biochemical Properties

1,2-Didecanoyl-sn-glycerol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly protein kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins . The nature of these interactions is primarily through the activation of PKC, which then phosphorylates a wide range of target proteins, leading to changes in their activity .

Cellular Effects

The effects of 1,2-Didecanoyl-sn-glycerol on cells are profound. It influences cell function by impacting cell signaling pathways, particularly those involving PKC . This can lead to changes in gene expression and cellular metabolism, affecting the overall function and behavior of the cell .

Molecular Mechanism

At the molecular level, 1,2-Didecanoyl-sn-glycerol exerts its effects through binding interactions with biomolecules, particularly PKC . This binding activates PKC, leading to the phosphorylation of target proteins and changes in their activity . This can result in alterations in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Didecanoyl-sn-glycerol can change over time. For instance, it has been shown to increase ornithine decarboxylase activity associated with tumor promotion in mouse skin .

Dosage Effects in Animal Models

The effects of 1,2-Didecanoyl-sn-glycerol can vary with different dosages in animal models. For example, it has been evaluated as a complete skin tumor promoter in CD-1 mice .

Metabolic Pathways

1,2-Didecanoyl-sn-glycerol is involved in various metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in the PKC pathway .

准备方法

合成路线和反应条件: 甘氨酸锌可以通过甘氨酸与硫酸锌或氧化锌反应合成。一种常见的方法是将甘氨酸溶解在水中,并加入固体烧碱以形成甘氨酸钠盐。然后将硫酸锌添加到该溶液中,并将 pH 值调节至三到八之间。将该溶液加热至六十分之一百度,并搅拌一到四个小时。所得溶液被蒸发并浓缩以沉淀出甘氨酸锌晶体,然后在真空下干燥 .

工业生产方法: 另一种工业方法包括甘氨酸与碱式碳酸锌在水中的反应。将混合物加热至七十分至九十分,使二氧化碳逸出,从而形成甘氨酸锌。然后对产品进行离心脱水,并在一百至一百二十度下干燥 .

化学反应分析

反应类型: 甘氨酸锌会发生各种化学反应,包括螯合、配位和络合。它也可以参与取代反应,其中甘氨酸配体可以被其他配体取代。

常见试剂和条件:

螯合: 甘氨酸和硫酸锌或氧化锌在水溶液中。

配位: 甘氨酸锌可以与其他配体(如氨基酸或肽)配位。

络合: 甘氨酸锌可以与其他金属离子或有机分子形成络合物。

主要形成的产物: 这些反应的主要产物是甘氨酸锌本身,但它也可以与其他氨基酸或肽形成混合配体络合物。

相似化合物的比较

Zinc gluconate: Another chelated form of zinc, commonly used in dietary supplements.

Zinc picolinate: Known for its high bioavailability and often used in supplements.

Zinc citrate: Also used in supplements, with good bioavailability.

Comparison: Zinc glycinate is unique due to its high bioavailability and stability. Compared to zinc gluconate and zinc picolinate, zinc glycinate is less likely to cause gastrointestinal discomfort. Zinc citrate, while also bioavailable, may not be as stable as zinc glycinate in certain formulations .

属性

IUPAC Name |

[(2S)-2-decanoyloxy-3-hydroxypropyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209260 | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/10:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-49-0 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

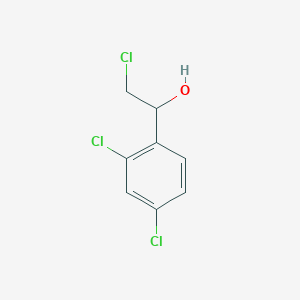

![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)